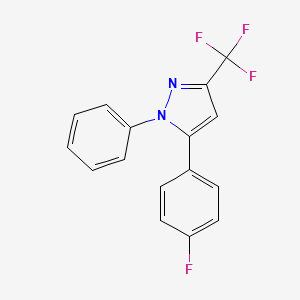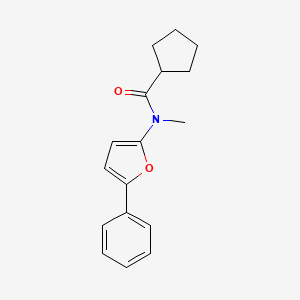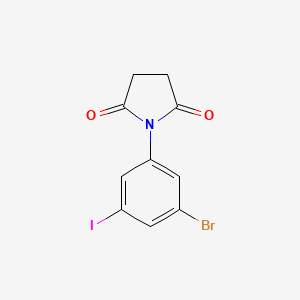
1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones This compound is characterized by the presence of bromine and iodine atoms attached to a phenyl ring, which is further connected to a pyrrolidine-2,5-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione typically involves the bromination and iodination of a phenyl ring followed by the formation of the pyrrolidine-2,5-dione structure. One common method involves the following steps:
Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Iodination: The brominated phenyl ring is then iodinated using iodine or an iodinating agent such as iodine monochloride (ICl).
Formation of Pyrrolidine-2,5-dione: The iodinated and brominated phenyl ring is then reacted with succinic anhydride in the presence of a base such as sodium hydroxide to form the pyrrolidine-2,5-dione structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
科学的研究の応用
1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to target proteins. Additionally, the pyrrolidine-2,5-dione moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-(3-Bromo-5-chlorophenyl)pyrrolidine-2,5-dione
- 1-(3-Bromo-5-fluorophenyl)pyrrolidine-2,5-dione
- 1-(3-Iodo-5-chlorophenyl)pyrrolidine-2,5-dione
Uniqueness
1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione is unique due to the presence of both bromine and iodine atoms on the phenyl ring. This combination of halogens can impart distinct chemical and biological properties compared to other similar compounds with different halogen substitutions.
特性
CAS番号 |
113817-06-4 |
|---|---|
分子式 |
C10H7BrINO2 |
分子量 |
379.98 g/mol |
IUPAC名 |
1-(3-bromo-5-iodophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H7BrINO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h3-5H,1-2H2 |
InChIキー |
FKHMAFQHYSGOBQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC(=C2)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


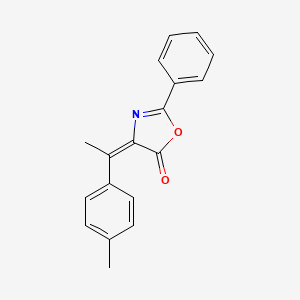
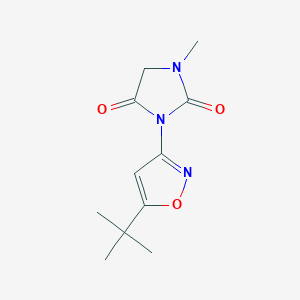

![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12893353.png)
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate](/img/structure/B12893356.png)
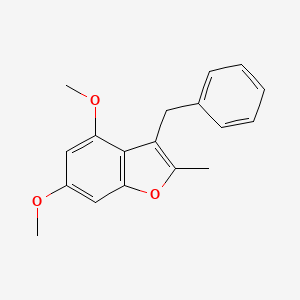

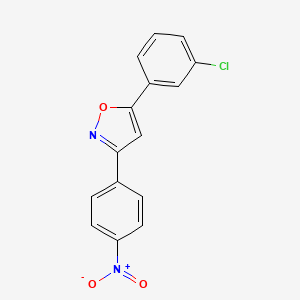
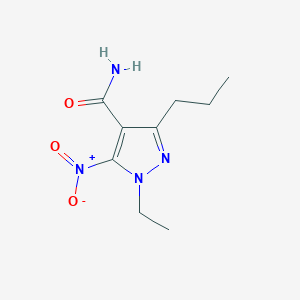
![7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12893381.png)
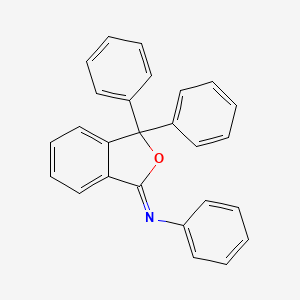
![1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12893394.png)
